Product packaging for Lignoceroyl Ethanolamide(Cat. No.:CAS No. 10015-68-6)

Lignoceroyl Ethanolamide

Cat. No.: B164098
CAS No.: 10015-68-6
M. Wt: 411.7 g/mol
InChI Key: HJPVEPFLQVCCLM-UHFFFAOYSA-N
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Description

Contextualizing N-(2-Hydroxyethyl)tetracosanamide within Advanced Lipid Biology Research

Advanced lipid biology has moved beyond viewing lipids as mere energy storage molecules or structural components of membranes. Today, specific lipid species are recognized as key regulators of cellular processes. NAEs, in particular, are a focus of intense research due to their diverse physiological functions, which are determined by the nature of their acyl chain. nih.govnih.gov

N-(2-Hydroxyethyl)tetracosanamide, with its very long-chain saturated fatty acid, represents an under-explored area within NAE research. The biological implications of such a long acyl chain are not yet well understood, making it a molecule of interest for researchers seeking to expand the known functions of the NAE family.

Significance of N-(2-Hydroxyethyl)tetracosanamide as a Subject in Biological Sciences

The significance of N-(2-Hydroxyethyl)tetracosanamide in biological sciences is currently inferred from the established roles of other NAEs. For instance, N-palmitoylethanolamide (PEA), with a shorter C16:0 acyl chain, is known for its anti-inflammatory and analgesic properties. wikipedia.org N-arachidonoylethanolamine (anandamide), a polyunsaturated NAE, is a key component of the endocannabinoid system. nih.gov

The presence of a tetracosanoic acid chain suggests that N-(2-Hydroxyethyl)tetracosanamide may have unique physical properties and biological targets. Very long-chain fatty acids are known to be important components of ceramides (B1148491) in the skin barrier and myelin in the nervous system. Therefore, it is hypothesized that N-(2-Hydroxyethyl)tetracosanamide could play a role in these tissues.

Overview of Contemporary Research Directions in N-(2-Hydroxyethyl)tetracosanamide Investigations

Currently, there is a lack of specific research focused solely on N-(2-Hydroxyethyl)tetracosanamide. However, contemporary research on NAEs provides a roadmap for future investigations into this molecule. Key research directions would likely include:

Biosynthesis and Degradation: Identifying the specific enzymes responsible for the synthesis and breakdown of N-(2-Hydroxyethyl)tetracosanamide. The general pathways for NAE metabolism are known, involving N-acylphosphatidylethanolamine (NAPE) as a precursor and enzymes like fatty acid amide hydrolase (FAAH) for degradation. nih.gov

Biological Activity: Investigating the potential biological effects of N-(2-Hydroxyethyl)tetracosanamide, particularly in relation to skin barrier function and neurological processes, given the known roles of very long-chain fatty acids.

Receptor Identification: Determining if N-(2-Hydroxyethyl)tetracosanamide interacts with known NAE receptors or if it has novel cellular targets.

Research Findings on N-Acylethanolamines

While specific data for N-(2-Hydroxyethyl)tetracosanamide is not available, the following tables summarize general findings for the N-acylethanolamine class of lipids.

Table 1: General Properties and Metabolism of N-Acylethanolamines (NAEs)

PropertyDescription
Chemical Structure Amides of a fatty acid and ethanolamine (B43304).
Precursor Molecule N-acyl-phosphatidylethanolamine (NAPE).
Key Biosynthetic Enzyme N-acyltransferase (transfers a fatty acid to phosphatidylethanolamine).
Key Degrading Enzyme Fatty Acid Amide Hydrolase (FAAH).
Cellular Location Primarily synthesized on-demand from membrane phospholipids (B1166683).

This table presents generalized information for the NAE class and may not be fully representative of N-(2-Hydroxyethyl)tetracosanamide.

Table 2: Examples of Studied N-Acylethanolamines and Their Functions

N-AcylethanolamineAcyl ChainKnown Functions
N-Arachidonoylethanolamine (Anandamide)C20:4 (polyunsaturated)Endocannabinoid, neurotransmission, pain modulation.
N-Palmitoylethanolamide (PEA)C16:0 (saturated)Anti-inflammatory, analgesic.
N-Oleoylethanolamide (OEA)C18:1 (monounsaturated)Satiety signal, regulation of fat metabolism.

This table highlights the diversity of function within the NAE family. The function of N-(2-Hydroxyethyl)tetracosanamide remains to be elucidated.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H53NO2 B164098 Lignoceroyl Ethanolamide CAS No. 10015-68-6

Properties

IUPAC Name

N-(2-hydroxyethyl)tetracosanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H53NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(29)27-24-25-28/h28H,2-25H2,1H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPVEPFLQVCCLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H53NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30560546
Record name N-(2-Hydroxyethyl)tetracosanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10015-68-6
Record name N-(2-Hydroxyethyl)tetracosanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Biological Context

Isolation and Identification from Biological Sources

The discovery and characterization of N-(2-Hydroxyethyl)tetracosanamide and its structural relatives have been documented in various biological sources, ranging from fungi to plants. These findings highlight the widespread, albeit often in small quantities, distribution of these lipid amides in nature.

N-(2'-hydroxy-tetracosanoyl)-2-amino-1,3,4-trihydroxy-octadec-8E-ene as a Constituent of Ophiocordyceps sinensis

The fungus Ophiocordyceps sinensis, highly valued in traditional Chinese medicine, has been a subject of extensive phytochemical investigation. During studies on its chemical constituents, a complex ceramide derivative, N-(2'-hydroxy-tetracosanoyl)-2-amino-1,3,4-trihydroxy-octadec-8E-ene , was isolated and identified. Current time information in город Нижний Новгород, RU.grafiati.comscispace.comresearchgate.netgbpihed.gov.in This compound, which features a tetracosanamide (B21267) moiety, was identified through methods such as silica (B1680970) gel column chromatography for isolation, followed by spectral analysis for structural elucidation. Current time information in город Нижний Новгород, RU. Its identification as a novel compound from Cordyceps species underscores the rich and unique metabolic profile of this fungus. Current time information in город Нижний Новгород, RU. This particular ceramide has also been noted for its potential immunomodulatory activities. manchester.ac.uk

Related Tetracosanamide and Hydroxyethyl (B10761427) Amide Structures in other Biological Systems

Beyond Ophiocordyceps sinensis, other tetracosanamide and hydroxyethyl amide structures have been identified in a variety of other biological systems. These discoveries suggest a conserved role for this class of lipids across different kingdoms of life. For instance, novel tetracosanamides have been identified in the byproducts of the annatto (B74696) plant (Bixa orellana). nih.gov Similarly, research on the seeds of the sunflower (Helianthus annuus) has led to the isolation of compounds such as N-(2-phenylethyl)tetracosanamide . nih.gov In the plant Lepidium meyenii, commonly known as Maca, N-benzyl-15Z-tetracosenamide has been identified. angenechemical.com

The following table provides a summary of these related compounds and their biological sources.

Compound NameBiological Source
N-(2'-hydroxy-tetracosanoyl)-2-amino-1,3,4-trihydroxy-octadec-8E-eneOphiocordyceps sinensis
Novel tetracosanamidesBixa orellana
N-(2-phenylethyl)tetracosanamideHelianthus annuus (seeds)
N-benzyl-15Z-tetracosenamideLepidium meyenii (Maca)
(2R)-2-hydroxy-N-[(2S,3S,4R,8E)-1,3,4-trihydroxyicos-8-en-2-yl]tetracosanamideLigusticum chuanxiong

Endogenous Presence and Distribution in Mammalian Systems

While the isolation from natural, non-mammalian sources is well-documented, evidence also points to the endogenous presence of N-(2-Hydroxyethyl)tetracosanamide and its class of compounds, the N-acylethanolamines (NAEs), within mammalian systems.

Research has identified a class of lipids known as phosphatidyl-(N-acyl)-ethanolamine in the granular cells of mammalian epidermis. nih.gov The hydrolysis of this precursor lipid by enzymes such as phospholipase C can yield N-acylethanolamines . nih.gov Indeed, the presence of N-acylethanolamine has been confirmed in both the granular cells and the stratum corneum of the epidermis. nih.gov The fatty acids that constitute these NAEs in the epidermis are predominantly saturated. nih.gov

Furthermore, comprehensive lipidomics studies of human plasma have revealed a remarkable diversity of lipid molecules, including a wide array of N-acyl ethanolamines. manchester.ac.uknih.govnih.gov These studies have detected and quantified numerous NAE species, with N-palmitoyl ethanolamine (B43304) being one of the most abundant. manchester.ac.uk While a specific focus on N-(2-Hydroxyethyl)tetracosanamide in these large-scale analyses is not always detailed, the presence of the broader NAE class in human circulation is firmly established.

A patent has also indicated the presence of N-(2-hydroxyethyl)tetracosanamide in various mammalian tissues, including brain tissue, blood, liver, and femur, suggesting a widespread distribution throughout the body.

The table below summarizes the findings on the endogenous presence of N-acylethanolamines in mammalian systems.

Compound Class/Specific CompoundMammalian Location/System
Phosphatidyl-(N-acyl)-ethanolamineMammalian epidermis (granular cells)
N-acylethanolamineMammalian epidermis (granular cells, stratum corneum)
N-acyl ethanolamines (various species)Human serum/plasma
N-(2-Hydroxyethyl)tetracosanamideMammalian tissues (brain, blood, liver, femur) (Patent)

Biosynthesis and Metabolic Pathways of N 2 Hydroxyethyl Tetracosanamide

Proposed Biosynthetic Routes to N-Hydroxyethyl Fatty Amides

The primary route for the biosynthesis of N-hydroxyethyl fatty amides, including N-(2-Hydroxyethyl)tetracosanamide, is a two-step enzymatic process that utilizes membrane phospholipids (B1166683) as precursors. mdpi.comsigmaaldrich.com

The key precursor molecule is N-acyl-phosphatidylethanolamine (NAPE), which is formed by the transfer of a fatty acyl group from a donor phospholipid, such as phosphatidylcholine, to the head group of phosphatidylethanolamine (B1630911) (PE). mdpi.com This initial and rate-limiting step is catalyzed by a Ca²⁺-dependent N-acyltransferase. nih.govmdpi.com The enzyme selectively transfers an acyl chain from the sn-1 position of the donor phospholipid to the nitrogen atom of PE. mdpi.com

Once NAPE is synthesized, it is subsequently hydrolyzed to release the N-acylethanolamine. The most direct pathway involves a specific phospholipase D, known as NAPE-hydrolyzing phospholipase D (NAPE-PLD). nih.govnih.gov This enzyme cleaves the glycerophosphate bond of NAPE to yield the corresponding NAE and phosphatidic acid.

However, NAPE-PLD-independent pathways have also been identified, particularly in the brain. nih.gov These alternative, multi-step routes can also lead to the formation of NAEs from NAPE, ensuring their production even in the absence of NAPE-PLD activity. mdpi.comnih.gov

StepPrecursor(s)Enzyme(s)Product(s)
1. N-AcylationPhosphatidylethanolamine (PE), Acyl-CoA/PhospholipidCa²⁺-dependent N-acyltransferase (NAT)N-acyl-phosphatidylethanolamine (NAPE)
2. Hydrolysis (Direct)N-acyl-phosphatidylethanolamine (NAPE)NAPE-hydrolyzing phospholipase D (NAPE-PLD)N-acylethanolamine, Phosphatidic Acid
2. Hydrolysis (Alternative)N-acyl-phosphatidylethanolamine (NAPE)Various hydrolases (multi-step pathway)N-acylethanolamine

Enzymatic Biotransformation and Degradation Mechanisms

The biological activity of N-(2-Hydroxyethyl)tetracosanamide and other NAEs is terminated through enzymatic degradation, primarily via hydrolysis. nih.govpnas.org This process ensures the tight regulation of their signaling functions.

Hypothesized Hydrolysis Pathways (e.g., Fatty Acid Amide Hydrolase (FAAH)-mediated)

The principal enzyme responsible for the degradation of NAEs is Fatty Acid Amide Hydrolase (FAAH). nih.govwikipedia.orgnih.govwikipedia.org FAAH is an integral membrane enzyme belonging to the serine hydrolase family. wikipedia.org It catalyzes the hydrolysis of the amide bond in NAEs, breaking them down into their constituent fatty acid and ethanolamine (B43304). pnas.orguniprot.org In the case of N-(2-Hydroxyethyl)tetracosanamide, FAAH-mediated hydrolysis would yield tetracosanoic acid (lignoceric acid) and ethanolamine. caymanchem.com

In addition to FAAH, another enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), has been identified. nih.govwikipedia.org NAAA is a lysosomal enzyme that also catalyzes the hydrolysis of NAEs, representing an alternative degradation pathway. nih.gov

EnzymeCellular LocationFunctionProducts of Hydrolysis
Fatty Acid Amide Hydrolase (FAAH)Endoplasmic ReticulumPrimary catabolic enzyme for NAEsFatty Acid + Ethanolamine
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)LysosomesAlternative NAE hydrolysisFatty Acid + Ethanolamine

Identification of Metabolic Byproducts in In Vivo Studies

In vivo studies on related fatty acid amides suggest that the degradation of N-(2-Hydroxyethyl)tetracosanamide may produce various metabolic byproducts. For instance, studies on docosanamide, a similar long-chain amide, have identified hydroxylated derivatives as metabolic byproducts in lipid metabolism pathways.

Furthermore, polyunsaturated NAEs can undergo oxygenation by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. wikipedia.org While tetracosanamide (B21267) is a saturated amide, this indicates that enzymatic modification of the acyl chain is a possible metabolic route for NAEs, potentially leading to oxidized derivatives. Another study identified N-(2'-hydroxy-tetracosanoyl)-2-amino-1,3,4-trihydroxy-octadec-8E-ene as a naturally occurring compound, suggesting that complex hydroxylated forms can exist. scispace.com

N-Dealkylation Pathways in Analogous N-Substituted Compounds

N-dealkylation, the cleavage of the C-N bond to remove an N-alkyl group, is a recognized transformation in both metabolism and synthetic chemistry. researchgate.netbohrium.comnih.gov This process represents another potential, albeit less characterized, metabolic pathway for N-substituted compounds. For N-(2-Hydroxyethyl)tetracosanamide, this would involve the cleavage of the bond between the nitrogen and the 2-hydroxyethyl group. While the primary degradation route is hydrolysis via FAAH, N-dealkylation could occur, particularly for analogous N-substituted amides. researchgate.netorganic-chemistry.org This pathway would theoretically yield the primary amide, tetracosanamide.

Cellular and Molecular Mechanisms of Action

Interactions with Cellular Lipid Bilayers and Membrane Dynamics

As an amphipathic molecule, N-(2-Hydroxyethyl)tetracosanamide is expected to interact with and embed within cellular lipid bilayers. The long tetracosanoyl chain would likely insert into the hydrophobic core of the membrane. researchgate.net Studies on related N-acylphosphatidylethanolamines (NAPEs), the precursors to NAEs, show that the N-acyl chain is fully embedded within the membrane, similar to the other acyl chains of the phospholipid. researchgate.net

Modulation of Key Enzyme Pathways

The signaling activity of NAEs is tightly controlled by their synthesis and degradation. N-(2-Hydroxyethyl)tetracosanamide is a substrate for several key enzymes involved in lipid metabolism, which in turn modulates inflammatory and other signaling cascades.

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the conversion of arachidonic acid into pro-inflammatory prostaglandins. core.ac.uk While polyunsaturated NAEs like anandamide (B1667382) are known substrates for COX-2, the interaction of very-long-chain saturated NAEs with this pathway is less direct. nih.gov Saturated NAEs are not typically metabolized by COX enzymes in the same manner. However, by competing for the catalytic or allosteric sites of degradative enzymes like FAAH, they can indirectly influence the availability of other NAEs that are COX substrates, thereby modulating the production of prostaglandin-ethanolamides (prostamides). nih.gov

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme responsible for the degradation of NAEs, hydrolyzing them into their constituent fatty acid and ethanolamine (B43304). nih.govuniprot.org This action terminates their signaling. FAAH hydrolyzes a broad range of NAEs, and its inhibition leads to an accumulation of these lipids. nih.gov Studies on FAAH-deficient mice show elevated tissue levels of various NAEs, underscoring the enzyme's central role in their catabolism. nih.gov

While FAAH preferentially degrades anandamide, it also acts on saturated NAEs. uniprot.org The interaction of N-(2-Hydroxyethyl)tetracosanamide with FAAH is a critical control point for its biological activity. Furthermore, a second NAE-hydrolyzing enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), has been identified. nih.gov NAAA operates at an acidic pH and shows a preference for saturated NAEs like N-palmitoylethanolamine. nih.govpsu.edu This suggests that in acidic intracellular compartments like lysosomes, NAAA may play a significant role in the degradation of N-(2-Hydroxyethyl)tetracosanamide. guidetopharmacology.org

Enzymatic Regulation of N-Acylethanolamines
EnzymePrimary FunctionSubstrate PreferenceRelevance to N-(2-Hydroxyethyl)tetracosanamide
Fatty Acid Amide Hydrolase (FAAH)Hydrolyzes NAEs to fatty acid and ethanolamine. nih.govPrefers polyunsaturated NAEs (e.g., anandamide) but acts on a broad range of NAEs. uniprot.orgA primary pathway for degradation, terminating its signaling activity. nih.gov
N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA)Hydrolyzes NAEs at acidic pH. nih.govPreferentially hydrolyzes saturated NAEs (e.g., N-palmitoylethanolamine). psu.eduPotential degradation pathway in acidic cellular compartments like lysosomes. guidetopharmacology.org
Cyclooxygenase-2 (COX-2)Oxygenates polyunsaturated fatty acids and NAEs. nih.govActs on polyunsaturated NAEs (e.g., anandamide). nih.govIndirect modulation by competing for other enzymes, affecting the "entourage" of lipid mediators.
Lipoxygenase (LOX)Oxygenates polyunsaturated fatty acids and NAEs. nih.govActs on polyunsaturated NAEs. nih.govIndirect modulation of the lipid signaling network.

Preclinical Pharmacological Investigations of N 2 Hydroxyethyl Tetracosanamide

Anti-Inflammatory Effects in In Vitro and Animal Models

There is a notable absence of specific in vitro and animal model data on the anti-inflammatory effects of N-(2-Hydroxyethyl)tetracosanamide. While some commercial suppliers may list potential anti-inflammatory properties for the compound, these claims are not substantiated by peer-reviewed scientific research. nih.govevitachem.com

The broader class of N-acylethanolamines, to which N-(2-Hydroxyethyl)tetracosanamide belongs, does include compounds with well-documented anti-inflammatory activities. For instance, N-palmitoylethanolamide (PEA) and N-stearoylethanolamine (SEA) have demonstrated anti-inflammatory effects in various preclinical models. jneuropsychiatry.orgnih.govnih.govdiva-portal.orgd-nb.info These related molecules are known to modulate inflammatory pathways, often through mechanisms involving the peroxisome proliferator-activated receptor-alpha (PPAR-α). jneuropsychiatry.orgd-nb.info However, it is crucial to note that these findings cannot be directly extrapolated to N-(2-Hydroxyethyl)tetracosanamide without specific investigation.

Neuroprotective Capabilities in Experimental Models

There are no dedicated studies on the neuroprotective capabilities of N-(2-Hydroxyethyl)tetracosanamide in experimental models. The compound is found in natural sources such as Ligusticum chuanxiong and Ophiocordyceps sinensis, which have been reported to possess neuroprotective properties. diva-portal.orgresearchgate.netmdpi.com The broader family of N-acylethanolamines has been a subject of interest for neuroprotection. nih.govotago.ac.nzarvojournals.orgresearchgate.net For example, NAEs are known to be upregulated in response to injury and can protect retinal ganglion cells in models of diabetic retinopathy. arvojournals.org Some NAEs exert their effects through cannabinoid receptors, while others act via different pathways. nih.govotago.ac.nz Without direct research, the neuroprotective potential of N-(2-Hydroxyethyl)tetracosanamide remains speculative.

Anti-Proliferative and Cytotoxic Effects in Cancer Cell Lines

Specific data on the anti-proliferative and cytotoxic effects of N-(2-Hydroxyethyl)tetracosanamide against cancer cell lines are not available in the current scientific literature. Some patents include N-(2-hydroxyethyl)tetracosanamide within a large list of lipid compounds for potential use in cancer therapy, but this does not constitute preclinical evidence of its efficacy. jneuropsychiatry.org

Research on other long-chain fatty acid amides has shown some promise in this area. For instance, certain synthetic fatty acid amides have demonstrated cytotoxic effects on various cancer cell lines. nih.goviiarjournals.orgbrieflands.comiiarjournals.orgresearchgate.net The mechanisms of action for these related compounds can vary, but they highlight a potential area of investigation for N-(2-Hydroxyethyl)tetracosanamide.

Roles in Metabolic Health and Disease Correlation in Preclinical Settings

Associations with Diabetes Mellitus and Pancreatic Cancer Risk

There is no direct preclinical evidence establishing an association between N-(2-Hydroxyethyl)tetracosanamide and diabetes mellitus or pancreatic cancer risk. The broader class of N-acylethanolamines is known to be involved in the regulation of metabolism and energy balance. core.ac.ukresearchgate.netnih.govbohrium.com For example, levels of certain NAEs are altered in obesity and may correlate with insulin (B600854) resistance. nih.gov A review on Helianthus annuus (sunflower), which contains ceramide derivatives including N-(2-phenylethyl)tetracosanamide, mentions its traditional use and pharmacological studies for various conditions, including diabetes. nih.govotago.ac.nzresearchgate.netiajps.com However, specific studies on N-(2-Hydroxyethyl)tetracosanamide in these metabolic diseases are absent.

Potential as a Biomarker for Sarcopenia in Longitudinal Studies

Currently, there is no scientific literature that investigates or supports the use of N-(2-Hydroxyethyl)tetracosanamide as a biomarker for sarcopenia in longitudinal studies. The search for reliable biomarkers for sarcopenia is an active area of research, with various candidates being explored, but N-(2-Hydroxyethyl)tetracosanamide has not been identified as one of them.

Synthetic Methodologies and Chemical Derivatization for Research

Laboratory Synthesis Approaches for N-(2-Hydroxyethyl)tetracosanamide

The primary laboratory synthesis of N-(2-Hydroxyethyl)tetracosanamide is achieved through the amidation of tetracosanoic acid. evitachem.com Tetracosanoic acid, also known as lignoceric acid, is a saturated fatty acid with a 24-carbon backbone that serves as the acyl donor. evitachem.com The synthesis involves the formation of an amide bond between the carboxyl group of tetracosanoic acid and the amino group of ethanolamine (B43304).

A common and straightforward method for this synthesis is the direct condensation of tetracosanoic acid and ethanolamine. This reaction typically requires heating the two reactants, often in the presence of a catalyst or with the removal of water to drive the reaction to completion.

For higher yield and purity under milder conditions, the carboxylic acid group of tetracosanoic acid is often "activated" first. This can be accomplished by converting it into a more reactive derivative, such as an acyl chloride, an ester, or by using peptide coupling reagents.

A representative reaction pathway involves:

Activation of Tetracosanoic Acid: Tetracosanoic acid is reacted with a chlorinating agent (e.g., thionyl chloride) to form tetracosanoyl chloride. This acyl chloride is highly reactive.

Amidation: The resulting tetracosanoyl chloride is then reacted with ethanolamine in the presence of a base. The base neutralizes the hydrochloric acid byproduct generated during the reaction, facilitating the formation of the N-(2-Hydroxyethyl)tetracosanamide product.

Purification of the final product is typically achieved through recrystallization or column chromatography to remove any unreacted starting materials and byproducts. The identity and purity of the synthesized compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Development of N-(2-Hydroxyethyl)tetracosanamide Analogs and Structurally Related Derivatives

To explore structure-activity relationships and to develop specific tools for research, various analogs and derivatives of N-(2-Hydroxyethyl)tetracosanamide have been synthesized or isolated from natural sources. evitachem.com These modifications typically involve altering the length of the fatty acid chain or modifying the ethanolamine headgroup. Such derivatives are instrumental in identifying the structural features required for biological activity and for developing probes for specific biological targets.

For instance, related N-acyl amides have been isolated from natural sources like the sunflower (Helianthus annuus), including N-(2-phenylethyl)tetracosanamide, which features a phenyl group on the ethanolamine moiety. phytopharmajournal.comresearchgate.net Fungal endophytes have been found to produce related compounds like N-(2-hydroxyethyl)icosanamide, a homolog with a shorter 20-carbon acyl chain. purdue.edu These naturally occurring analogs provide insight into the chemical diversity of this class of lipids.

The table below details some of the structurally related derivatives and their modifications.

Compound NameStructural Modification from Parent CompoundResearch Context/Significance
N-(2-Hydroxyethyl)icosanamide Shorter acyl chain (20 carbons vs. 24)Naturally occurring homolog found in fungal endophytes. purdue.edu
N-(2-Phenylethyl)tetracosanamide Phenyl group replaces the hydroxyl group on the amine moietyNaturally occurring analog isolated from Helianthus annuus. phytopharmajournal.comresearchgate.net
N-[2-(1H-Indol-3-yl)ethyl]tetracosanamide Indole-ethyl group replaces the hydroxyethyl (B10761427) groupA more complex amine moiety, found in fungal metabolites. purdue.edu
N-(16-Fluorohexadecanoyl)ethanolamine Fluorine atom on a shorter acyl chain (16 carbons)Developed as a radiolabeled probe for imaging studies. acs.orgresearchgate.net

These analogs are crucial for probing the binding pockets of enzymes and receptors that interact with N-acylethanolamines.

Strategies for Isotopic Labeling in Metabolic and Mechanistic Studies

Isotopic labeling is an indispensable technique for tracing the metabolic fate of N-acylethanolamines and elucidating their mechanisms of action. usf.edu By replacing specific atoms with their heavier isotopes, researchers can track the molecule's absorption, distribution, degradation, and excretion within a biological system using sensitive analytical methods. While specific studies on isotopically labeled N-(2-Hydroxyethyl)tetracosanamide are not widely detailed, the strategies are well-established for the broader N-acylethanolamine class. acs.orgresearchgate.netnih.gov

Common isotopic labeling strategies include:

Radioisotope Labeling: This involves incorporating radioactive isotopes such as carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H) into the molecule. For example, labeling the ethanolamine moiety or a position on the tetracosanoyl chain allows for quantitative autoradiography and metabolic flux studies to determine how and where the compound is metabolized by enzymes like fatty acid amide hydrolase (FAAH) or N-acylethanolamine-hydrolyzing acid amidase (NAAA). acs.orgresearchgate.net

Positron-Emitting Isotope Labeling: For non-invasive in vivo imaging using Positron Emission Tomography (PET), short-lived positron-emitting isotopes like fluorine-18 (B77423) (¹⁸F) are incorporated. This has been demonstrated with analogs like N-(16-¹⁸F-fluorohexadecanoyl)ethanolamine, which was developed to monitor N-acylethanolamine kinetics in the brain. acs.orgresearchgate.net Such probes are invaluable for mapping the activity of key metabolic enzymes in real-time.

Stable Isotope Labeling: The use of stable, non-radioactive isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) allows for metabolic studies using mass spectrometry. These labeled compounds can be administered to cells or organisms, and their metabolic products can be identified and quantified by the characteristic mass shift, providing detailed insights into degradation and biosynthetic pathways. usf.edu Isotopic labeling studies have been instrumental in confirming the metabolic pathways of related fatty acid amides. usf.edu

These labeling strategies provide powerful tools to investigate the lifecycle of N-(2-Hydroxyethyl)tetracosanamide and other NAEs, from their synthesis and signaling functions to their ultimate degradation.

Advanced Analytical Techniques for N 2 Hydroxyethyl Tetracosanamide Research

Extraction and Sample Preparation from Complex Biological Matrices

The initial and most critical step in the analysis of N-(2-Hydroxyethyl)tetracosanamide is its extraction from the biological matrix, such as plasma, serum, or tissue homogenates. The goal is to efficiently isolate the analyte while removing proteins, phospholipids (B1166683), and other components that could interfere with subsequent analysis. nist.gov The hydrophobic nature of N-acylethanolamines (NAEs) necessitates specific extraction approaches to ensure stability and high recovery. nih.gov

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction (LLE) is a foundational technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For NAEs like N-(2-Hydroxyethyl)tetracosanamide, a common and effective approach involves a modified Folch method. nih.gov Research comparing various organic solvents for the extraction of related NAEs has shown that a solvent system of chloroform (B151607) and methanol (B129727) in a 2:1 ratio provides superior recovery compared to other solvents like diethyl ether or ethyl acetate. core.ac.uk This effectiveness is attributed to the solvent mixture's ability to disrupt protein binding and efficiently partition the lipophilic analyte into the organic phase.

Table 1: Comparison of Solvent Effectiveness for NAE Extraction

Organic Solvent System Mean Recovery (%)
Chloroform/Methanol (2:1) 83.2%
Diethyl Ether 70.4%
Ethyl Acetate 59.6%

Data derived from studies on related N-acylethanolamines. core.ac.uk

Solid-Phase Extraction (SPE) Methodologies

Following an initial liquid extraction, solid-phase extraction (SPE) is frequently employed as a cleanup step to further purify the sample and concentrate the analyte. nih.gov SPE separates components of a mixture based on their physical and chemical properties as they pass through a solid sorbent packed in a cartridge or plate. nist.govyoutube.com For NAEs, reversed-phase (e.g., C18) or normal-phase (e.g., silica) sorbents are commonly used. nih.govnih.gov

A typical SPE workflow involves four key steps:

Conditioning: The sorbent is wetted with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution (e.g., water) to prepare it for sample loading. youtube.comnih.gov

Sample Loading: The sample extract is passed through the conditioned sorbent, where the analyte is retained through hydrophobic or polar interactions. youtube.com

Washing: The column is washed with a solvent (e.g., 40% methanol) to remove weakly bound impurities while the analyte of interest remains bound to the sorbent. nih.gov

Elution: A strong organic solvent (e.g., acetonitrile (B52724) or methanol) is used to disrupt the analyte-sorbent interaction and elute the purified N-(2-Hydroxyethyl)tetracosanamide for analysis. nih.gov

It is crucial to validate SPE methods thoroughly, as research has shown considerable variation in the retention and recovery of NAEs between different brands of SPE columns, even of the same sorbent type. nih.gov

Table 2: Example of a Solid-Phase Extraction Protocol for NAEs

Step Solvent/Solution Purpose
Conditioning 1 Methanol Wets the C18 sorbent
Conditioning 2 Water with 0.1% Formic Acid Equilibrates the column for the aqueous sample
Sample Loading Sample Extract Analyte binds to the C18 sorbent
Washing 40% Methanol in Water Removes polar interferences
Elution Acetonitrile Elutes the purified analyte

Protocol based on common methodologies for NAE analysis. nih.gov

Quantitative Analysis using Advanced Mass Spectrometry Techniques

Mass spectrometry, particularly when coupled with liquid chromatography, has become the definitive tool for the quantification of lipid mediators like N-(2-Hydroxyethyl)tetracosanamide.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for measuring NAE concentrations in biological samples. nih.govmdpi.com This technique offers exceptional sensitivity and specificity, allowing for the detection of analytes at very low concentrations (nanogram per milliliter or lower). nih.govnih.gov

The process involves two main stages. First, the LC system separates the components of the sample extract over time using a chromatographic column (commonly a C18 column). nih.govnih.gov This separation is crucial for resolving the analyte from other structurally similar lipids. Second, the separated components enter the tandem mass spectrometer. The first mass spectrometer (MS1) isolates the precursor ion corresponding to the mass of N-(2-Hydroxyethyl)tetracosanamide. This ion is then fragmented, and the second mass spectrometer (MS2) detects specific product ions. This monitoring of a specific precursor-to-product ion transition, known as Selected Reaction Monitoring (SRM), provides high specificity and minimizes background noise, enabling accurate quantification. psu.edu

Table 3: Typical Parameters for LC-MS/MS Analysis of NAEs

Parameter Typical Setting
Chromatography
Column Reversed-Phase C18 (e.g., 100 x 2.0 mm)
Mobile Phase A Water with 0.05-0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.05-0.1% Formic Acid
Flow Rate 200-400 µL/min
Column Temperature 40°C
Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (ESI+)
Analysis Mode Selected Reaction Monitoring (SRM)

Parameters compiled from typical methods for NAE and related compound analysis. nih.govnih.gov

Mitigation of Biological Matrix Effects in Quantitative Analysis

A significant challenge in LC-MS-based bioanalysis is the "matrix effect," which refers to the alteration of an analyte's ionization efficiency by co-eluting compounds from the biological sample. psu.edursc.org These effects can cause either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification. chromatographyonline.com The complexity of biological matrices makes them particularly susceptible to these issues. rsc.org

Several strategies are employed to overcome or compensate for matrix effects:

Effective Sample Preparation: Thorough cleanup using techniques like LLE and SPE is the first line of defense, as it removes many of the interfering components before they can enter the LC-MS system. chromatographyonline.com

Chromatographic Separation: Optimizing the LC method to chromatographically separate the analyte from the majority of matrix components can significantly reduce interference at the ion source. chromatographyonline.com

Sample Dilution: If the analyte concentration is sufficiently high, simply diluting the sample can reduce the concentration of interfering matrix components below a level where they impact ionization. chromatographyonline.com

Use of Internal Standards: The most common and effective approach is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C). It co-elutes with the analyte and experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression or enhancement can be accurately corrected. chromatographyonline.com

Spectroscopic Characterization for Structural Elucidation in Research

While mass spectrometry is ideal for quantification, other spectroscopic techniques are indispensable for the initial identification and definitive structural confirmation of N-(2-Hydroxyethyl)tetracosanamide in research settings. numberanalytics.com The integration of data from Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive picture of the molecular structure. numberanalytics.comnd.edu

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For N-(2-Hydroxyethyl)tetracosanamide, the IR spectrum would be expected to show characteristic absorption bands confirming its key structural features: a broad peak for the hydroxyl (-OH) group, a sharp peak for the amide N-H bond, and a strong peak for the amide carbonyl (C=O) group, in addition to stretches corresponding to the long aliphatic chain. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful technique for complete structural elucidation, providing detailed information about the carbon skeleton and the connectivity of atoms. numberanalytics.comslideshare.net

¹H NMR (Proton NMR) reveals the different types of protons and their neighboring environments. The spectrum of N-(2-Hydroxyethyl)tetracosanamide would show distinct signals for the protons on the ethanolamine (B43304) moiety, the long methylene (B1212753) (-CH₂-) chain, and the terminal methyl (-CH₃) group.

¹³C NMR provides a count of the unique carbon atoms in the molecule. It would confirm the presence of the carbonyl carbon, the two carbons of the hydroxyethyl (B10761427) group, and the carbons of the long tetracosanoyl fatty acid chain.

Mass Spectrometry (MS): High-resolution mass spectrometry can determine the elemental composition from a highly accurate mass measurement. Tandem mass spectrometry (MS/MS) aids in structural confirmation by breaking the molecule apart and analyzing the fragments. nih.gov Fragmentation of N-(2-Hydroxyethyl)tetracosanamide would yield characteristic ions, such as the ethanolamine head group ([C₂H₄O]+ and [ethanolamine + H]+), confirming the identity of both the fatty acid chain and the ethanolamine portion of the molecule. nih.gov

Table 4: Expected Spectroscopic Data for Structural Confirmation of N-(2-Hydroxyethyl)tetracosanamide

Technique Expected Observation Structural Information Confirmed
IR Spectroscopy ~3300 cm⁻¹ (broad), ~3300 cm⁻¹ (sharp), ~1640 cm⁻¹, ~2850-2920 cm⁻¹ Hydroxyl (-OH), Amide (N-H), Amide Carbonyl (C=O), Aliphatic (C-H)
¹H NMR Signals for -CH₂-CH₂-OH, -NH-, -CO-CH₂-, long -(CH₂)ₙ- chain, terminal -CH₃ Presence and connectivity of the hydroxyethyl group and the tetracosanoyl acyl chain
¹³C NMR Signals for C=O, -CH₂OH, -CH₂NH-, and multiple signals for the acyl chain carbons Confirms the carbon skeleton and functional groups
MS/MS Precursor ion [M+H]⁺, characteristic fragment ions (e.g., m/z 62.2, 44.2) Molecular weight and confirmation of the ethanolamine head group and acyl chain structure

Expected data based on spectroscopic principles and data for related N-acylethanolamines. nih.govnih.govslideshare.net

Structure Activity Relationship Sar Studies of N 2 Hydroxyethyl Tetracosanamide and Analogs

Elucidating Structural Determinants of Biological Activity

The fundamental structure of NAEs, consisting of a fatty acid linked to an ethanolamine (B43304) head group via an amide bond, is a key determinant of their biological function. researchgate.net The specific biological activity of an NAE is largely dictated by the characteristics of its fatty acyl chain, such as its length and degree of saturation. NAEs are a class of lipid mediators that include the anti-inflammatory and analgesic palmitoylethanolamide (B50096), the anorexic oleoylethanolamide, and the endocannabinoid anandamide (B1667382). researchgate.net Their diverse biological actions are dependent on their fatty acyl groups, which act as ligands for various receptors. nih.gov

The biosynthesis of NAEs typically occurs from membrane phospholipids (B1166683) through a two-step process. nih.govresearchgate.net Initially, an N-acyltransferase enzyme facilitates the transfer of an acyl chain from a phospholipid to the amino group of phosphatidylethanolamine (B1630911) (PE), forming an N-acyl-phosphatidylethanolamine (NAPE) intermediate. nih.gov This precursor is then hydrolyzed by an enzyme like N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to yield the final NAE. publish.csiro.au The degradation of NAEs is primarily managed by enzymes such as Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA), which break them down into a fatty acid and ethanolamine, thereby terminating their signaling. This regulated metabolism highlights their role as signaling molecules produced on demand for local action.

Impact of Alkyl Chain Length and Saturation on Pharmacological Efficacy

The length and saturation of the alkyl chain are critical factors influencing the pharmacological efficacy of NAEs. Research indicates that for certain biological activities, a minimum alkyl chain length is required. For instance, studies on the inhibition of depolarization-induced Ca2+ effluxes have shown that NAEs with a chain length of more than 18 carbons are effective, whereas those with shorter chains, such as palmitoylethanolamide (C16) and stearoylethanolamide (C18), are not. nih.gov

The degree of saturation also plays a significant role. While saturated long-chain NAEs (C16-C22) have been investigated for their effects on voltage-dependent Ca2+ channels, it is often the unsaturated counterparts that exhibit potent activity. nih.gov For example, arachidonoylethanolamide (an unsaturated C20 NAE) significantly inhibits Ca2+ fluxes, whereas saturated fatty acids of the same chain length are ineffective. nih.gov This suggests that both the chain length and the presence of double bonds are crucial for specific pharmacological actions.

Table 1: Effect of N-Acylethanolamine (NAE) Alkyl Chain Length on Biological Activity

NAE AnalogAlkyl ChainSaturationBiological Effect (Example)
PalmitoylethanolamideC16:0SaturatedIneffective in inhibiting depolarization-induced Ca2+ effluxes. nih.gov
StearoylethanolamideC18:0SaturatedIneffective in inhibiting depolarization-induced Ca2+ effluxes. nih.gov
ArachidonoylethanolamideC20:4PolyunsaturatedSignificant inhibition of depolarization-induced Ca2+ effluxes. nih.gov
DocosaenoylethanolamideC22:6PolyunsaturatedSignificant inhibition of depolarization-induced Ca2+ effluxes. nih.gov
N-(2-Hydroxyethyl)tetracosanamide C24:0 Saturated Activity profile under investigation.

Influence of N-Substitution and Hydroxyl Group Position on Bioactivity Profiles

Modifications to the N-ethanolamine head group, including N-substitution and the position of the hydroxyl group, can significantly alter the bioactivity of NAEs. The presence of the ethanolamine head group itself is critical for certain activities. nih.gov Studies have shown that fatty acids lacking this head group are ineffective in modulating specific cellular processes, such as the function of voltage-dependent Ca2+ channels. nih.gov

While the terminal hydroxyl group of the ethanolamine moiety was initially thought to be essential for the hydrolysis of NAEs by enzymes like NAAA, recent findings suggest otherwise. acs.org Mechanistic simulations have indicated that this hydroxyl group may not play a crucial role in the cleavage process by NAAA, suggesting that the enzyme's substrate selectivity is primarily governed by the properties of the fatty acyl portion of the substrate. acs.org

Further research into N-substituted analogs, such as N-benzyl derivatives of tetracosenamide, has been conducted in other contexts, like the study of alkamides from Lepidium meyenii. researchgate.net These studies highlight how substitutions on the nitrogen atom can lead to novel compounds with distinct properties, although direct SAR studies on N-substituted analogs of N-(2-hydroxyethyl)tetracosanamide in the context of its own specific biological targets are less common. The position of the hydroxyl group is also a key variable. While N-(2-hydroxyethyl) amides are the most common endogenous forms, shifting the hydroxyl group to other positions on the ethyl chain could impact receptor binding and metabolic stability, though this remains an area for further investigation.

Computational Chemistry and Molecular Docking Approaches in SAR Analysis

Computational chemistry and molecular docking have become indispensable tools for exploring the SAR of NAEs. deepdyve.com These methods allow for the systematic analysis of how different structural modifications might affect the binding affinity of a ligand to its target protein. nih.gov By creating 3D models of the ligand and its receptor, researchers can predict the most stable binding orientations and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions. nih.gov

For instance, molecular docking can be used to compare the binding of N-(2-hydroxyethyl)tetracosanamide and its analogs to the active sites of enzymes like FAAH or NAAA, or to the ligand-binding domains of target receptors. nih.govuniurb.it These computational studies can help to rationalize experimentally observed SAR trends and guide the design of new analogs with improved potency or selectivity. Molecular dynamics simulations can further be employed to assess the stability of the ligand-protein complex over time. nih.gov Such computational approaches complement experimental studies by providing a detailed, atomistic view of the molecular interactions that underpin biological activity. deepdyve.com

Emerging Research Directions and Future Perspectives

Comprehensive Elucidation of Undefined Degradation Mechanisms

The biological activity of NAEs is tightly regulated by their synthesis and degradation. While the metabolic pathways for common NAEs are well-established, the precise mechanisms for very long-chain species like N-(2-Hydroxyethyl)tetracosanamide remain largely undefined. The degradation of NAEs is primarily carried out by two key enzymes: Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine-hydrolyzing Acid Amidase (NAAA). nih.govontosight.aiaocs.org

FAAH is a membrane-bound enzyme that plays a central role in the hydrolysis of NAEs into their constituent fatty acids and ethanolamine (B43304). nih.govnih.gov Conversely, NAAA is a lysosomal cysteine hydrolase that performs the same reaction but has different substrate preferences and operates optimally at an acidic pH of 4.5-5.0. plos.orgsemanticscholar.orgnih.gov Notably, FAAH preferentially hydrolyzes anandamide (B1667382), whereas NAAA shows higher reactivity toward saturated NAEs like N-palmitoylethanolamide (PEA). semanticscholar.orguniprot.org Given that N-(2-Hydroxyethyl)tetracosanamide is a saturated very long-chain NAE, it is plausible that either or both enzymes could be involved in its breakdown. However, the exact affinity and catalytic efficiency of these enzymes for a C24 acyl chain are unknown. Future research must focus on in-vitro enzymatic assays using purified FAAH and NAAA with N-(2-Hydroxyethyl)tetracosanamide as a substrate to determine kinetic parameters. Furthermore, studies using FAAH or NAAA knockout animal models could clarify which enzyme is physiologically dominant in its degradation in vivo. nih.gov

Table 1: Comparison of Primary NAE-Degrading Enzymes

Feature Fatty Acid Amide Hydrolase (FAAH) N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
Cellular Location Integral membrane protein semanticscholar.org Lysosomal enzyme plos.orgnih.gov
Optimal pH Alkaline Acidic (pH 4.5-5.0) nih.govuniprot.org
Enzyme Class Serine hydrolase nih.gov Cysteine N-terminal nucleophile (Ntn) hydrolase semanticscholar.orgpnas.org
Preferred Substrates Anandamide (AEA), other polyunsaturated NAEs semanticscholar.orgnih.gov Palmitoylethanolamide (B50096) (PEA), other saturated NAEs plos.orguniprot.org

| Inhibitor Examples | BIA 10-2474, URB597 sci-hub.se | (S)-OOPP, ARN077 pnas.orgresearchgate.net |

Exploration of Synergistic Effects with other Bioactive Compounds in Combination Therapies

A fascinating aspect of NAE biology is the "entourage effect," where the activity of one endocannabinoid is enhanced by other, related lipid molecules that may be inactive at the same receptor. wikipedia.orgstupiddope.com These compounds can potentiate effects by inhibiting the metabolic degradation of the primary active lipid or by activating complementary signaling pathways. openaccessjournals.comnih.gov A classic example is PEA, which enhances the effects of anandamide by competing for the FAAH enzyme, thereby slowing anandamide's breakdown, and by desensitizing TRPV1 channels through PPAR-α activation. openaccessjournals.comnih.govnih.gov

Given that N-(2-Hydroxyethyl)tetracosanamide is a naturally occurring NAE, it could potentially participate in an entourage effect with other bioactive lipids. Its very long acyl chain might lead to strong interactions with the lipid bilayer, potentially altering membrane properties in a way that influences the function of receptors or transporters for other signaling molecules. Future studies should investigate whether co-administration of N-(2-Hydroxyethyl)tetracosanamide with other NAEs (like AEA or PEA) or other classes of bioactive compounds results in synergistic effects in functional assays related to inflammation, pain, or metabolic regulation.

Development of Novel Therapeutic Modalities based on N-(2-Hydroxyethyl)tetracosanamide Scaffolds

The chemical structures of NAEs serve as valuable scaffolds for the development of new therapeutic agents. A prominent strategy in this field is the development of inhibitors for the NAE-degrading enzymes FAAH and NAAA. nih.gov By blocking these enzymes, the levels of endogenous NAEs can be elevated, which has shown therapeutic potential for treating pain and inflammation. nih.govpnas.org Various chemical scaffolds, including β-lactams, β-lactones, and pyrrolidine (B122466) derivatives, have been developed as potent and selective inhibitors. plos.orgnih.govpnas.org

The N-(2-Hydroxyethyl)tetracosanamide structure offers a unique chemical scaffold for drug design. Its very long C24 saturated fatty acid chain imparts significant lipophilicity, which could be exploited to design molecules with specific pharmacokinetic properties, such as prolonged retention in lipid membranes or targeted delivery to lipid-rich tissues. Modifying the ethanolamine headgroup or the amide linkage while retaining the tetracosanoyl chain could lead to the creation of novel enzyme inhibitors or receptor ligands with high affinity and selectivity. Such derivatives could be synthesized and screened for activity against targets like NAAA or for novel anti-inflammatory or metabolic properties. semanticscholar.org

Advancements in Methodological Approaches for N-(2-Hydroxyethyl)tetracosanamide Research

Progress in understanding the roles of N-(2-Hydroxyethyl)tetracosanamide is critically dependent on the ability to accurately detect and quantify it in biological samples. Due to their low endogenous concentrations, the analysis of NAEs requires highly sensitive and specific analytical methods. nih.govwur.nl The gold standard for NAE quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govbiorxiv.org

Future research will benefit from the continued refinement of these methods. Key areas for advancement include optimizing sample preparation to minimize analyte loss and contamination, which can be significant issues. nih.gov This involves validating solid-phase extraction (SPE) protocols and ensuring the purity of solvents. nih.gov The development and use of stable isotope-labeled internal standards, such as deuterated N-(2-Hydroxyethyl)tetracosanamide, are essential for accurate quantification by isotope dilution mass spectrometry. biorxiv.orgmdpi.com Furthermore, developing methods for lipidomic profiling that can simultaneously measure a wide array of NAEs, including very long-chain species, will be crucial for studying the interplay between different NAEs and elucidating their collective roles in health and disease. wur.nl

Table 3: Methodological Considerations for NAE Research

Methodological Aspect Description Key Challenges & Future Directions
Sample Extraction Liquid-liquid extraction (e.g., Folch method) or solid-phase extraction (SPE) to isolate lipids from biological matrices. nih.govwur.nl Variable recovery between different SPE columns; potential for solvent contamination. Future work includes standardization of protocols and use of ultra-pure reagents. nih.gov
Quantification Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) in Multiple Reaction Monitoring (MRM) mode. biorxiv.org Low endogenous concentrations require highly sensitive instruments. Method development needed to optimize fragmentation for very long-chain NAEs.
Internal Standards Use of stable isotope-labeled (e.g., deuterated) analogues of the target NAEs for accurate quantification. wur.nlmdpi.com Synthesis of specific deuterated standards for novel or rare NAEs like N-(2-Hydroxyethyl)tetracosanamide is required.

| Activity Probes | Development of chemical probes that covalently bind to the active site of enzymes like NAAA to measure their activity in complex samples. researchgate.net | Designing probes with high selectivity and cell permeability to study enzyme function in vivo. |

Q & A

Q. What are the established synthetic routes for N-(2-Hydroxyethyl)tetracosanamide, and how can purity be optimized?

N-(2-Hydroxyethyl)tetracosanamide is synthesized via amidation reactions, typically involving tetracosanoic acid (lignoceric acid) and ethanolamine. A common method includes coupling the acid chloride derivative of tetracosanoic acid with 2-hydroxyethylamine under anhydrous conditions. Purity optimization involves column chromatography (e.g., silica gel) and recrystallization using solvents like ethanol or hexane. Impurities such as unreacted starting materials or byproducts (e.g., N-acyloxyethyl derivatives) should be monitored via thin-layer chromatography (TLC) or HPLC .

Q. How is the structural integrity of N-(2-Hydroxyethyl)tetracosanamide validated in experimental settings?

Structural validation requires a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR confirm the presence of the hydroxyethyl group (δ ~3.5 ppm for CH2_2OH) and the tetracosanamide backbone (δ ~2.2 ppm for CONH).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak at m/z 424.4 (C26_{26}H53_{53}NO2_2) .
  • FT-IR : Peaks at ~1650 cm1^{-1} (amide I) and ~1550 cm1^{-1} (amide II) confirm the amide bond .

Q. What analytical methods are recommended for quantifying N-(2-Hydroxyethyl)tetracosanamide in lipid mixtures?

Reverse-phase HPLC coupled with evaporative light scattering detection (ELSD) or mass spectrometry is preferred. A C18 column with a gradient elution (e.g., acetonitrile/water with 0.1% formic acid) resolves the compound from other lipids. Gas chromatography (GC) is less ideal due to the compound’s high molecular weight and thermal instability .

Advanced Research Questions

Q. How does N-(2-Hydroxyethyl)tetracosanamide interact with lipid bilayers, and what experimental models are suitable for studying this?

The compound integrates into lipid bilayers via its hydrophobic tetracosane chain, while the hydroxyethyl group interacts with aqueous phases. Langmuir monolayer assays can measure surface pressure-area isotherms to assess packing efficiency. For dynamic studies, fluorescence anisotropy using DPH probes in liposomes quantifies membrane fluidity changes. Molecular dynamics simulations (e.g., GROMACS) further predict insertion angles and hydrogen bonding with polar headgroups .

Q. What contradictions exist in reported solubility data for N-(2-Hydroxyethyl)tetracosanamide, and how can they be resolved?

Discrepancies arise from varying solvent systems and purity levels. For instance, some studies report solubility in ethanol (1.09 g/cm3^3 density), while others note limited solubility due to aggregation. To resolve this, use sonication or co-solvents (e.g., DMSO:ethanol 1:1) and validate with dynamic light scattering (DLS) to detect micelle formation .

Q. What are the key challenges in designing in vivo studies for N-(2-Hydroxyethyl)tetracosanamide, particularly regarding bioavailability?

The compound’s long alkyl chain limits aqueous solubility, reducing bioavailability. Strategies include:

  • Nanoformulation : Encapsulation in liposomes or lipid nanoparticles to enhance cellular uptake.
  • Derivatization : Introducing polar groups (e.g., PEGylation) without disrupting the amide bond. Pharmacokinetic studies should use radiolabeled 14^{14}C-tracers or LC-MS/MS for tissue distribution analysis .

Q. How can researchers address batch-to-batch variability in synthetic N-(2-Hydroxyethyl)tetracosanamide?

Variability often stems from impurities in tetracosanoic acid precursors. Implement quality control measures:

  • GC-MS Purity Checks : Ensure >98% purity for starting materials.
  • Standardized Reaction Conditions : Control temperature (±1°C) and moisture levels (e.g., inert atmosphere).
  • Certificates of Analysis (CoA) : Request CoA from suppliers detailing residual solvents and byproducts .

Q. What computational tools are effective for predicting the biological activity of N-(2-Hydroxyethyl)tetracosanamide derivatives?

Molecular docking (AutoDock Vina) predicts binding affinity to targets like ceramide-activated protein phosphatases. Quantitative structure-activity relationship (QSAR) models, trained on lipidomic datasets, correlate alkyl chain length and hydroxyl group positioning with anti-inflammatory or pro-apoptotic activity .

Methodological Notes

  • Data Contradictions : Cross-validate solubility and purity data using orthogonal techniques (e.g., NMR + HPLC).
  • Safety Protocols : Use fume hoods for synthesis due to ethanolamine’s volatility, and refer to SDS guidelines for handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.